7-(Benzyloxy)-3-butylidene-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Benzyloxy)-3-butylidene-2-benzofuran-1(3H)-one is an organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-3-butylidene-2-benzofuran-1(3H)-one typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Formation of the Butylidene Group: The butylidene group can be introduced through aldol condensation reactions involving butanal and the benzofuran core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-3-butylidene-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butylidene group to a butyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of benzofuran-2-carboxylic acid.
Reduction: Formation of 7-(Benzyloxy)-3-butylbenzofuran.
Substitution: Formation of derivatives with various functional groups replacing the benzyloxy group.
Scientific Research Applications
7-(Benzyloxy)-3-butylidene-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-3-butylidene-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The benzyloxy group may enhance its binding affinity to certain enzymes or receptors, while the butylidene group may influence its lipophilicity and cellular uptake. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
7-(Methoxy)-3-butylidene-2-benzofuran-1(3H)-one: Similar structure but with a methoxy group instead of a benzyloxy group.
7-(Benzyloxy)-3-methylidene-2-benzofuran-1(3H)-one: Similar structure but with a methylidene group instead of a butylidene group.
Uniqueness
7-(Benzyloxy)-3-butylidene-2-benzofuran-1(3H)-one is unique due to the presence of both the benzyloxy and butylidene groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
649552-17-0 |
---|---|
Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-butylidene-7-phenylmethoxy-2-benzofuran-1-one |
InChI |
InChI=1S/C19H18O3/c1-2-3-11-16-15-10-7-12-17(18(15)19(20)22-16)21-13-14-8-5-4-6-9-14/h4-12H,2-3,13H2,1H3 |
InChI Key |
DLXWHFSLROSSMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C1C2=C(C(=CC=C2)OCC3=CC=CC=C3)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.